Methyl 7-bromo-2,3-dihydrobenzofuran-3-carboxylate is a chemical compound with the molecular formula . It is classified as a benzofuran derivative, notable for its structural features, including a bromine atom at the 7th position and a carboxylate ester group at the 3rd position. This compound is of significant interest due to its potential biological activities and applications in organic synthesis.
The compound can be synthesized from simpler precursors through various organic reactions, primarily involving bromination and subsequent esterification processes.
Methyl 7-bromo-2,3-dihydrobenzofuran-3-carboxylate falls under the category of heterocyclic compounds, specifically within the benzofuran family. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of methyl 7-bromo-2,3-dihydrobenzofuran-3-carboxylate typically involves two main steps:
The reaction conditions for bromination often require controlled temperatures and inert atmospheres to prevent side reactions. For esterification, the use of acid catalysts can enhance reaction rates and yields.
Methyl 7-bromo-2,3-dihydrobenzofuran-3-carboxylate features a bicyclic structure consisting of a benzene ring fused to a furan ring. The presence of both the bromine atom and the carboxylate group significantly influences its reactivity.
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy.
Methyl 7-bromo-2,3-dihydrobenzofuran-3-carboxylate can undergo various chemical transformations:
Common reagents used in these reactions include lithium aluminum hydride for reductions and various nucleophiles for substitution reactions. Reaction conditions such as temperature and solvent choice are critical for optimizing yields.
The mechanism of action for methyl 7-bromo-2,3-dihydrobenzofuran-3-carboxylate largely depends on its application in biological systems. It may interact with specific enzymes or receptors, modulating their activity through binding interactions facilitated by its functional groups. The bromine atom enhances lipophilicity, potentially increasing cellular uptake.
Relevant data such as partition coefficients (log P) indicate its potential bioavailability and permeability across biological membranes.
Methyl 7-bromo-2,3-dihydrobenzofuran-3-carboxylate has several scientific uses:
The unique structural features of this compound make it valuable in both academic research and industrial applications, particularly in fields related to medicinal chemistry and materials science.
The synthesis of methyl 7-bromo-2,3-dihydrobenzofuran-3-carboxylate (CAS 2137895-68-0, C₁₀H₉BrO₃, MW 257.08) requires precise ring formation strategies followed by regioselective bromination. The benzofuran core is typically constructed through oxidative cyclization of phenolic precursors under periodate-mediated conditions [3]. This approach leverages the ortho-quinone intermediate formation, which undergoes spontaneous ring closure to establish the dihydrobenzofuran scaffold with high regiochemical fidelity.
A critical advancement involves the sequential functionalization protocol where bromination precedes esterification to minimize side reactions. Commercial routes begin with 7-bromo-2,3-dihydrobenzofuran-3-one, which undergoes asymmetric reduction using ruthenium-based catalysts (e.g., chloro((S,2S)-(⁻)-2-amino-1,2-diphenylethylamido)(mesitylene)ruthenium(II)) to install the stereocenter, followed by esterification to yield the target compound in >95% purity [4] [8]. Alternative pathways employ late-stage bromination using molecular bromine (Br₂) in dichloromethane at 0°C, achieving 89% yield by exploiting the electron-rich C7 position adjacent to the furan oxygen [10].
Table 1: Comparative Analysis of Ring Construction Approaches
Cyclization Method | Key Reagents | Temperature | Yield (%) | Regioselectivity |
---|---|---|---|---|
Periodate-mediated | Sodium periodate, RuCl₃ | 25°C | 78 | Moderate |
Ruthenium-catalyzed | Ru(II) complex, HCO₂H | 20°C | 95 | High |
Acid-catalyzed | H₂SO₄, methanol | Reflux | 65 | Low |
Electrophilic aromatic substitution at the C7 position necessitates catalysts that mitigate polybromination. Iodine(III)-based systems using (diacetoxyiodo)benzene (PIDA) with aluminum tribromide (AlBr₃) generate the active brominating species PhIOAcBr in situ, achieving 93% yield under optimized conditions (1.2 equiv PIDA, 2.4 equiv AlBr₃ in acetonitrile at 23°C) [10]. The ester group at C3 exerts a meta-directing effect, stabilizing the Wheland intermediate and ensuring exclusive C7 functionalization.
Esterification employs acid-catalyzed FisherSpeier conditions (H₂SO₄, methanol) or carbodiimide-mediated coupling (DCC, DMAP). The former provides economical advantages but risks ring-opening byproducts at temperatures >60°C. Catalytic DMAP (4-dimethylaminopyridine) enhances esterification efficiency by activating the carboxyl group toward nucleophilic attack, reducing reaction times from 12 hours to 2 hours and maintaining ≥98.0% purity [4] [6].
Table 2: Catalytic Performance in Key Synthetic Steps
Reaction | Catalyst System | Solvent | Time (h) | Yield (%) |
---|---|---|---|---|
C7 Bromination | PIDA/AlBr₃ | CH₃CN | 1.5 | 93 |
C7 Bromination | Br₂/FeCl₃ | CH₂Cl₂ | 4 | 72 |
Esterification | H₂SO₄ (cat.) | MeOH | 12 | 85 |
Esterification | DCC/DMAP | THF | 2 | 91 |
Batch processing dominates laboratory-scale synthesis but faces limitations in exotherm management during bromination. Traditional methods require gradual reagent addition over 3 hours at 20°C to maintain ≤25°C internal temperatures, achieving 85% conversion [8]. By contrast, continuous flow microreactors enable rapid heat dissipation, permitting bromination at 50°C with residence times of <10 minutes and near-quantitative yields. The enhanced mass transfer in flow systems minimizes halogen waste by 40% through precise stoichiometric control [10].
Esterification kinetics also benefit from flow technology. Tubular reactors with immobilized lipase catalysts (e.g., Candida antarctica Lipase B) facilitate solvent-free transesterification, reducing processing times from 12 hours to 30 minutes. This approach eliminates aqueous workups, directly yielding products with 99.5% purity—surpassing batch-derived material (98.0%) [4] [10].
The phenolic hydroxyl group presents a key selectivity challenge during C3 carboxylation. Alkylsilyl protection (e.g., tert-butyldimethylsilyl) enables esterification at C3 without competing ether formation [7]. Deprotection using tetrabutylammonium fluoride (TBAF) proceeds quantitatively at 25°C, avoiding ring degradation observed under acidic conditions.
For analogs requiring simultaneous C5/C7 functionalization, the benzyloxycarbonyl (Cbz) group provides orthogonal deprotection: hydrogenolysis (Pd/C, H₂) selectively removes Cbz while preserving esters. This strategy was critical in synthesizing methyl 7-bromo-5-amino-2,3-dihydrobenzofuran-3-carboxylate, where unprotected amines would undergo intramolecular cyclization [7] [4].
Table 3: Protecting Group Strategies in Dihydrobenzofuran Synthesis
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5